molecular formula C16H14N2O2 B1629040 (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid CAS No. 365213-69-0

(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid

Cat. No. B1629040
M. Wt: 266.29 g/mol
InChI Key: HORKBEXCKBOYSL-UHFFFAOYSA-N
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Description

“(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid” is a compound with the IUPAC name 2- (4-methylphenyl)imidazo [1,2-a]pyridin-3-ylamine . It has a molecular weight of 223.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13N3/c1-10-5-7-11(8-6-10)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3 . This indicates the presence of 14 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Reactivity and Synthesis

  • Reactivity with Other Compounds: A study by Asadi et al. (2021) examined the reactivity of 2-aminopyridine and Meldrum’s acid with aryl glyoxals or aryl aldehydes, leading to the successful synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates. This demonstrates the potential of these compounds in synthetic chemistry applications (Asadi et al., 2021).

Magnetic Properties

  • Hydrochloride Crystals: Yong et al. (2013) reported on hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical, focusing on their magnetic properties and crystal-stacking structures. This research is significant for understanding the material science aspects of these compounds (Yong et al., 2013).

Photophysical Applications

  • Fluorescent Probes: Imidazo[1,5-a]pyridine-based fluorophores were synthesized and evaluated as potential cell membrane probes by Renno et al. (2022). Their compact shape and photophysical properties make them suitable candidates for studying membrane dynamics, hydration, and fluidity (Renno et al., 2022).

Chemical Transformations

  • Synthesis of Luminescent Derivatives: Veltri et al. (2020) introduced a new catalytic approach for synthesizing fused imidazole bicyclic acetic esters, which are present in many biologically active principles. This method also showcased promising luminescent properties, indicating potential applications in optoelectronics and other fields (Veltri et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-5-7-12(8-6-11)16-13(10-15(19)20)18-9-3-2-4-14(18)17-16/h2-9H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORKBEXCKBOYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609368
Record name [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid

CAS RN

365213-69-0
Record name 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365213-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
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(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
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(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
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(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
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(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
Reactant of Route 6
Reactant of Route 6
(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid

Citations

For This Compound
3
Citations
Y Sumalatha, PP Reddy, R Reddy, B Satyanarayana - Arkivoc, 2009 - arkat-usa.org
During the process development of the hypnotic drug zolpidem, five process-related substances present as impurities in the final crude material were initially identified by LC-MS. All five …
Number of citations: 12 www.arkat-usa.org
Q Huang, Y Zhong, B Li, S Ouyang, L Deng… - European Journal of …, 2021 - Elsevier
STAT3 has been validated as an attractive anticancer target due to its important roles in cancer initiation and progression. However, discovery of potent and selective STAT3 small-…
Number of citations: 7 www.sciencedirect.com
Y Sumalatha, TR Reddy, PP Reddy, B Satyanarayana - Arkivoc, 2009 - arkat-usa.org
A simple, efficient, scalable and cost effective synthesis of zolpidem is discussed. In the present article, the reported seven stage process modified in to four stages, overall yield was …
Number of citations: 23 www.arkat-usa.org

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